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molecular formula C13H8ClIN2 B2427044 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 727680-54-8

2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No. B2427044
M. Wt: 354.58
InChI Key: MPQXSYKNXNYBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088765B2

Procedure details

5.0 g of 2-amino-5-iodopyridine, 5.3 g of 2-bromo-1-(4-chlorophenyl)ethanone and 2.67 g of sodium hydrogen carbonate in 150 ml of n-propanol are placed in a round-bottomed flask. The mixture is heated at 80° C. for 40 h and left to cool, and 700 ml of water are added. The precipitate is recovered by filtration, washed with water and dried under reduced pressure. 5.51 g of compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)=O.C(=O)([O-])O.[Na+].O>C(O)CC>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]2[N:1]=[C:2]3[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]3[CH:10]=2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
Quantity
5.3 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
2.67 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)I)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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